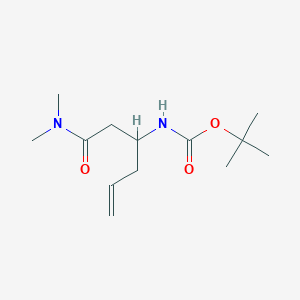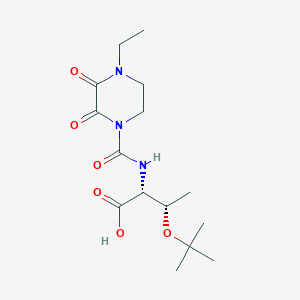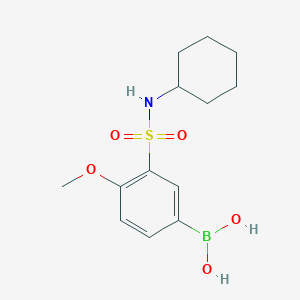
(3-(N-cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid
Descripción general
Descripción
(3-(N-cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid is an organic compound with the molecular formula C13H20BNO5S. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis and medicinal chemistry. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group, making them valuable intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N-cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid typically involves the reaction of 4-methoxyphenylboronic acid with N-cyclohexylsulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3-(N-cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or alkylating agents facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(3-(N-cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3-(N-cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the N-cyclohexylsulfamoyl and methoxy groups, making it less versatile in certain reactions.
4-Methoxyphenylboronic acid: Similar structure but without the N-cyclohexylsulfamoyl group, affecting its reactivity and applications.
Cyclohexylboronic acid: Contains the cyclohexyl group but lacks the phenyl and methoxy groups, limiting its use in specific synthetic applications.
Uniqueness
(3-(N-cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both the N-cyclohexylsulfamoyl and methoxy groups, which enhance its reactivity and make it suitable for a broader range of applications in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
[3-(cyclohexylsulfamoyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO5S/c1-20-12-8-7-10(14(16)17)9-13(12)21(18,19)15-11-5-3-2-4-6-11/h7-9,11,15-17H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKPHLFSLBBUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid](/img/structure/B1434166.png)
![2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1434168.png)
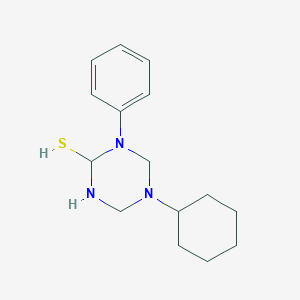
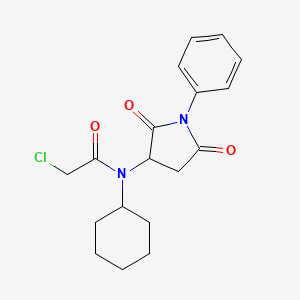
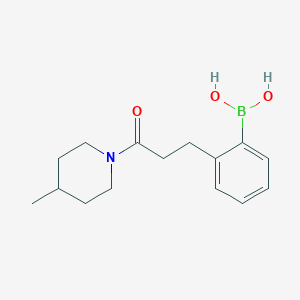
![4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434174.png)
![1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434175.png)
![6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434176.png)
![Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434177.png)
![2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1434178.png)
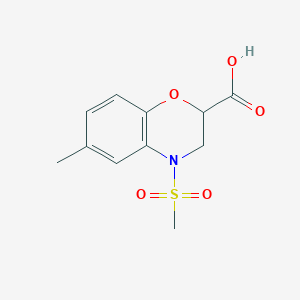
![Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate](/img/structure/B1434180.png)
